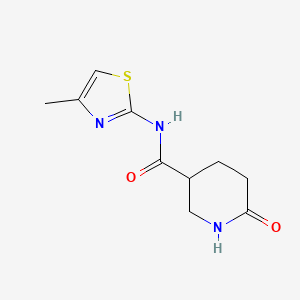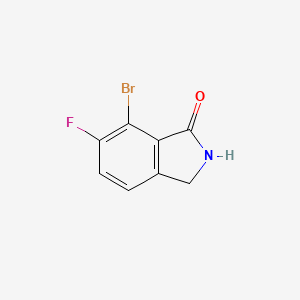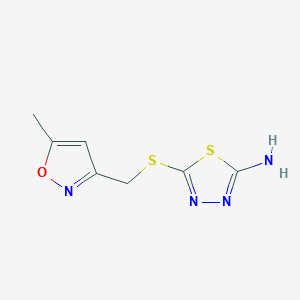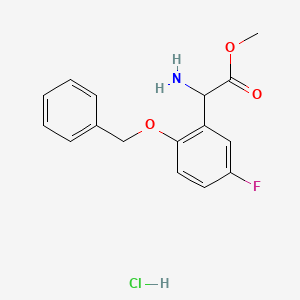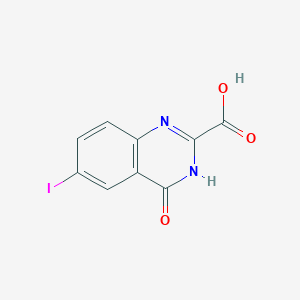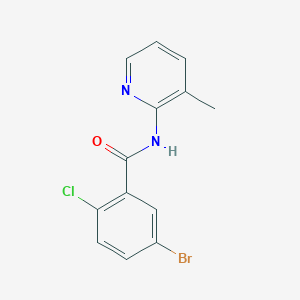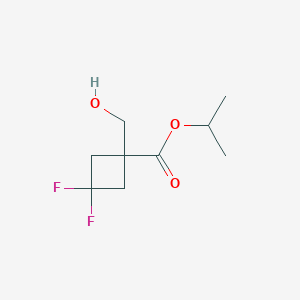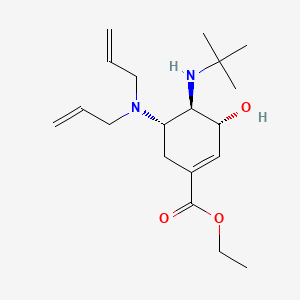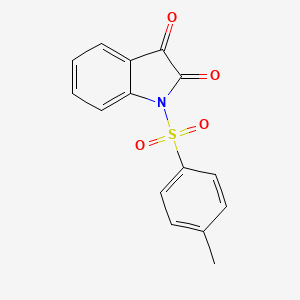
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid is a boron-containing organic compound. This compound is of interest due to its unique structure, which includes a boron atom within a heterocyclic ring. The presence of boron in organic compounds can impart unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid typically involves the reaction of appropriate boronic acids or boronate esters with amino alcohols under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the boron-containing ring structure. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
化学反応の分析
Types of Reactions
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives with different functional groups.
科学的研究の応用
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it valuable for studying boron chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the role of boron in biological systems. Boron-containing compounds have been shown to have various biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs. Boron has been explored for its therapeutic potential in cancer treatment and other diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism by which 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity. The boron atom within the compound can form reversible covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-containing heterocycles.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which includes a boron atom within a six-membered ring. This unique structure can impart distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both amino and hydroxy groups also allows for a wide range of chemical modifications, further enhancing its versatility.
特性
分子式 |
C6H12BNO4 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC名 |
2-[(3R)-3-amino-2-hydroxyoxaborinan-6-yl]acetic acid |
InChI |
InChI=1S/C6H12BNO4/c8-5-2-1-4(3-6(9)10)12-7(5)11/h4-5,11H,1-3,8H2,(H,9,10)/t4?,5-/m0/s1 |
InChIキー |
FYWWLCNXLNICKV-AKGZTFGVSA-N |
異性体SMILES |
B1([C@H](CCC(O1)CC(=O)O)N)O |
正規SMILES |
B1(C(CCC(O1)CC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


